
Benzoic acid, 2-hydroxy-4-(((4-hydroxyphenyl)amino)oxoacetyl)amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-hydroxy-4-(((4-hydroxyphenyl)amino)oxoacetyl)amino- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes both benzoic acid and hydroxyphenyl groups, making it a versatile molecule in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-4-(((4-hydroxyphenyl)amino)oxoacetyl)amino- typically involves multiple steps. One common method includes the reaction of 2-hydroxybenzoic acid with 4-hydroxyphenylamine under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-hydroxy-4-(((4-hydroxyphenyl)amino)oxoacetyl)amino- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 2-hydroxy-4-(((4-hydroxyphenyl)amino)oxoacetyl)amino- has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-hydroxy-4-(((4-hydroxyphenyl)amino)oxoacetyl)amino- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and as a precursor to aspirin.
4-Hydroxybenzoic acid: Used in the synthesis of parabens, which are common preservatives.
2,3-Dihydroxybenzoic acid: Studied for its antioxidant properties.
Uniqueness
Benzoic acid, 2-hydroxy-4-(((4-hydroxyphenyl)amino)oxoacetyl)amino- is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
93628-86-5 |
|---|---|
Molecular Formula |
C15H12N2O6 |
Molecular Weight |
316.26 g/mol |
IUPAC Name |
2-hydroxy-4-[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H12N2O6/c18-10-4-1-8(2-5-10)16-13(20)14(21)17-9-3-6-11(15(22)23)12(19)7-9/h1-7,18-19H,(H,16,20)(H,17,21)(H,22,23) |
InChI Key |
CTIPGEMNBSKJHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NC2=CC(=C(C=C2)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



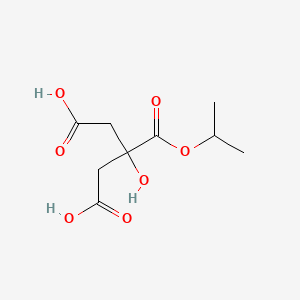
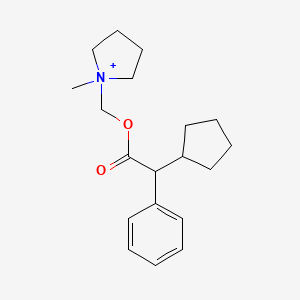
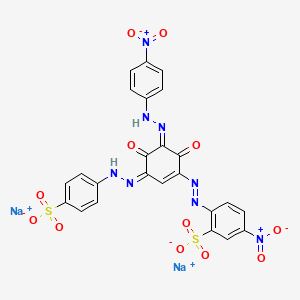
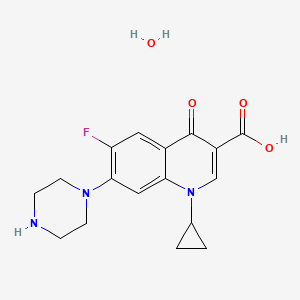
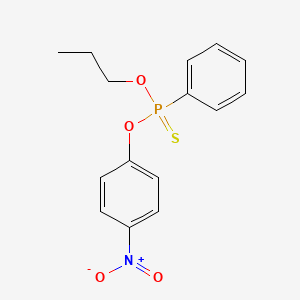
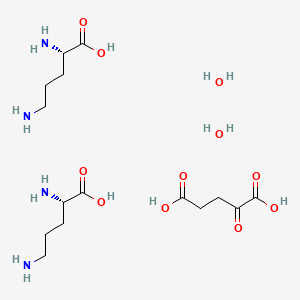
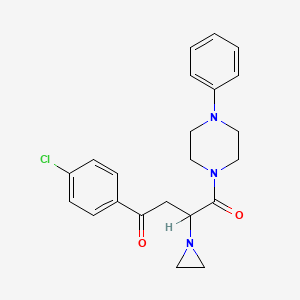

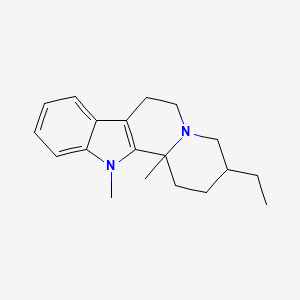
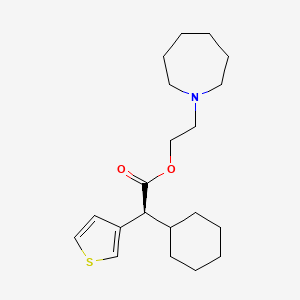

![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]-](/img/structure/B12735167.png)

